2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid
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Overview
Description
2-[(3,5-Dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with cyclohexanecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives or esterified products.
Scientific Research Applications
2-[(3,5-Dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid
- 1-Boc-pyrazole-4-boronic acid pinacol ester
Uniqueness
2-[(3,5-Dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to its combination of a pyrazole ring and a cyclohexane carboxylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C13H19N3O3 |
---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H19N3O3/c1-7-11(8(2)16-15-7)14-12(17)9-5-3-4-6-10(9)13(18)19/h9-10H,3-6H2,1-2H3,(H,14,17)(H,15,16)(H,18,19) |
InChI Key |
WXLZQDVUQUYSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
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